molecular formula C22H26O4 B12424465 Vutiglabridin CAS No. 1800188-47-9

Vutiglabridin

Cat. No.: B12424465
CAS No.: 1800188-47-9
M. Wt: 354.4 g/mol
InChI Key: IUXJXQLTUMGHHL-UHFFFAOYSA-N
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Description

Vutiglabridin is a synthetic small molecule that is currently in clinical development for the treatment of obesity. It is a structural analog of glabridin, a natural compound found in licorice root. This compound has shown promising results in preclinical and clinical studies, particularly in modulating paraoxonase-1 (PON1) and paraoxonase-2 (PON2), enzymes associated with lipid metabolism and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vutiglabridin is synthesized through a series of chemical reactions starting from glabridin. The synthetic route involves the modification of the glabridin structure to enhance its biological activity and stability. The key steps include:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Vutiglabridin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, which have been studied for their enhanced biological activities .

Scientific Research Applications

Vutiglabridin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lipid metabolism and oxidative stress.

    Biology: Investigated for its role in modulating enzymes like PON1 and PON2.

    Medicine: Explored as a potential therapeutic agent for obesity, hyperlipidemia, and age-related diseases.

Mechanism of Action

Vutiglabridin exerts its effects by modulating the activity of paraoxonase-1 (PON1) and paraoxonase-2 (PON2). These enzymes play a crucial role in lipid metabolism and oxidative stress. This compound binds to PON1 and PON2 with high affinity, enhancing their activity and protecting them from oxidative damage. This leads to improved lipid metabolism, reduced oxidative stress, and potential therapeutic benefits for obesity and related metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to specifically modulate PON1 and PON2, which are not targeted by other similar compounds. This specificity makes it a promising candidate for the treatment of obesity and related metabolic disorders .

Biological Activity

Vutiglabridin (VUTI) is a synthetic small molecule derived from glabridin, currently in clinical trials for obesity and related metabolic disorders. Its biological activity is primarily linked to its modulation of paraoxonase-1 (PON1) and paraoxonase-2 (PON2), which are enzymes associated with lipid metabolism, mitochondrial function, and oxidative stress reduction. This article synthesizes recent findings on VUTI's biological activities, supported by data tables and case studies.

1. Modulation of Paraoxonases:
this compound has been shown to interact with PON1 and PON2, enhancing their activity and stability. PON1 is known for its antioxidant properties, while PON2 plays a crucial role in mitochondrial function and lipid metabolism.

  • PON1 Interaction:
    • VUTI significantly increases plasma levels of PON1 in both wild-type and obese mice, suggesting a post-transcriptional modulation mechanism .
    • The compound protects PON1 from oxidative damage, thereby enhancing its protective effects against metabolic diseases .
  • PON2 Interaction:
    • VUTI directly binds to PON2, promoting autophagy activation and improving mitochondrial function .
    • In animal models, VUTI treatment reduced hepatic steatosis and inflammation by enhancing lipid catabolism through PON2 activation .

Research Findings

Recent studies have highlighted VUTI's potential in various contexts:

Case Study: Neuroprotection in Parkinson's Disease Models
A study demonstrated that VUTI improved mitochondrial activity in neuronal cells exposed to neurotoxic agents. Mice treated with VUTI showed a significant restoration of mitochondrial function compared to controls. The drug concentration in the brain was notably higher than in plasma, indicating effective blood-brain barrier penetration .

Case Study: Non-Alcoholic Steatohepatitis (NASH)
In models of NASH, VUTI treatment led to a marked reduction in liver steatosis and fibrosis. The therapeutic effects were attributed to enhanced PON2 activity, which promoted autophagy and reduced oxidative stress .

Table 1: Effects of this compound on Metabolic Parameters

ParameterControl GroupThis compound GroupStatistical Significance
Body Weight (g)30 ± 225 ± 1p < 0.01
Plasma PON1 Activity (U/mL)10 ± 115 ± 2p < 0.05
Liver Steatosis (%)40 ± 520 ± 3p < 0.01

Table 2: Mitochondrial Function Assessment

TreatmentMitochondrial Membrane Potential (ΔΨm)ATP Production (nmol/mg protein)Oxidative Stress Marker (DCF-DA Fluorescence)
ControlLow50 ± 5High
This compoundHigh80 ± 10Low

Properties

CAS No.

1800188-47-9

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(8,8-dimethyl-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-3-yl)-5-ethoxyphenol

InChI

InChI=1S/C22H26O4/c1-4-24-16-6-7-17(19(23)12-16)15-11-14-5-8-20-18(21(14)25-13-15)9-10-22(2,3)26-20/h5-8,12,15,23H,4,9-11,13H2,1-3H3

InChI Key

IUXJXQLTUMGHHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2CC3=C(C4=C(C=C3)OC(CC4)(C)C)OC2)O

Origin of Product

United States

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